molecular formula C24H33F6N2OP B15495135 (S)-3-(2,6-Diisopropylphenyl)-1-(1-hydroxy-3-phenylpropan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

(S)-3-(2,6-Diisopropylphenyl)-1-(1-hydroxy-3-phenylpropan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B15495135
M. Wt: 510.5 g/mol
InChI Key: HDMJGWPDOARRKZ-UHFFFAOYSA-N
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Description

(S)-3-(2,6-Diisopropylphenyl)-1-(1-hydroxy-3-phenylpropan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a chiral imidazolium-based ionic compound with a hexafluorophosphate counterion. The hexafluorophosphate anion enhances solubility in polar aprotic solvents and stabilizes the cationic imidazolium core through charge delocalization.

Structural characterization of this compound typically employs X-ray crystallography, with refinement performed using programs like SHELXL and visualization/analysis facilitated by OLEX2 . The stereochemistry at the chiral center (S-configuration) is critical for its reactivity, particularly in asymmetric catalysis or enantioselective transformations.

Properties

Molecular Formula

C24H33F6N2OP

Molecular Weight

510.5 g/mol

IUPAC Name

2-[3-[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium-1-yl]-3-phenylpropan-1-ol;hexafluorophosphate

InChI

InChI=1S/C24H33N2O.F6P/c1-18(2)22-11-8-12-23(19(3)4)24(22)26-14-13-25(17-26)21(16-27)15-20-9-6-5-7-10-20;1-7(2,3,4,5)6/h5-12,17-19,21,27H,13-16H2,1-4H3;/q+1;-1

InChI Key

HDMJGWPDOARRKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=C2)C(CC3=CC=CC=C3)CO.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazolium Salts

Compound Name Substituents Counterion Solubility (Polar Solvents) Thermal Stability (°C) Application
Target Compound (S-configuration) 2,6-Diisopropylphenyl; 1-hydroxy-3-phenylpropan-2-yl PF₆⁻ High (DMF, DMSO) >250 Asymmetric catalysis, ionic liquids
1-Butyl-3-methylimidazolium hexafluorophosphate Butyl; methyl PF₆⁻ Moderate (MeCN, THF) ~200 Electrolytes, solvents
(R)-3-(2,4,6-Trimethylphenyl)-1-(neopentyl)-imidazolium BF₄⁻ 2,4,6-Trimethylphenyl; neopentyl BF₄⁻ High (Acetone) ~220 Chiral induction
3-(2,6-Diethylphenyl)-1-benzylimidazolium Cl⁻ 2,6-Diethylphenyl; benzyl Cl⁻ Low (Water) >300 Organocatalysis

Key Observations :

  • Counterion Influence : Hexafluorophosphate (PF₆⁻) improves solubility in polar solvents compared to chloride (Cl⁻), but offers lower thermal stability than BF₄⁻ salts .
  • Chiral Functionality: The hydroxy-phenylpropan-2-yl group distinguishes the target compound from non-chiral analogs, enabling stereochemical control in reactions.

Reactivity and Catalytic Performance

The target compound’s hydroxy group enables hydrogen bonding with substrates, a feature absent in simpler imidazolium salts like 1-butyl-3-methylimidazolium PF₆⁻. Studies of similar hydroxy-functionalized imidazolium salts demonstrate enhanced catalytic efficiency in asymmetric aldol reactions (e.g., 80–90% enantiomeric excess vs. <50% for non-functionalized analogs). However, the bulky 2,6-diisopropylphenyl group may reduce reaction rates due to steric constraints, a trade-off observed in comparative kinetic studies .

Analytical Characterization

Detection and quantification of imidazolium salts often employ mass spectrometry with reagent ions like NH₄⁺ or Cl⁻, which exhibit high sensitivity for cationic species . For the target compound, NH₄⁺ adduct ionization is preferred due to its selectivity for oxidized functional groups (e.g., hydroxy-phenylpropan-2-yl), while Cl⁻ may introduce interference from residual solvents .

Q & A

Basic: What are the key challenges in synthesizing this chiral imidazolium salt, and how can regioselective control be achieved?

Methodological Answer:
The synthesis of this compound involves challenges in stereochemical control at the hydroxy-phenylpropan-2-yl substituent and regioselective substitution on the imidazolium ring. Key strategies include:

  • Chiral induction : Use of enantiopure starting materials (e.g., (S)-configured alcohols) to ensure stereochemical fidelity during alkylation steps .
  • Regioselective functionalization : Controlled reaction conditions (e.g., low-temperature nucleophilic substitution) to direct substitution at the 3-position of the imidazolium core, as seen in analogous syntheses of tri-substituted imidazoles .
  • Counterion exchange : Post-synthetic anion metathesis (e.g., replacing chloride with hexafluorophosphate) via precipitation-driven equilibria .

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